Cas no 1434141-99-7 (4,4-Difluoro-3-Methylpiperidine Hydrochloride)
4,4-Difluoro-3-Methylpiperidine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4,4-Difluoro-3-Methylpiperidine Hydrochloride
- 4,4-Difluoro-3-Methylpiperidine Hydrochloride(WX601431)
- 4,4-DIFLUORO-3-METHYLPIPERIDINE HCL
- 4,4-DIFLU0R0-3-METHYLPIPERIDINE HYDROCHLORIDE
- 4,4-difluoro-3-methylpiperidinehydrochloride
- AKOS026671184
- SY036097
- Z2146515100
- VGDVJYCYTKIOJM-UHFFFAOYSA-N
- SB11096
- CS-0038958
- 4,4-difluoro-3-methylpiperidine;hydrochloride
- MFCD25368908
- (3S)-4,4-difluoro-3-methyl-piperidine;hydrochloride
- EN300-216552
- DB-152977
- SCHEMBL21462724
- 1434141-99-7
- FS-6160
- 818-947-0
-
- MDL: MFCD25368908
- Inchi: 1S/C6H11F2N.ClH/c1-5-4-9-3-2-6(5,7)8;/h5,9H,2-4H2,1H3;1H
- InChI Key: VGDVJYCYTKIOJM-UHFFFAOYSA-N
- SMILES: Cl.FC1(CCNCC1C)F
Computed Properties
- Exact Mass: 171.0626334g/mol
- Monoisotopic Mass: 171.0626334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
4,4-Difluoro-3-Methylpiperidine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM120275-500mg |
4,4-Difluoro-3-methylpiperidine Hydrochloride |
1434141-99-7 | 95% | 500mg |
$570 | 2021-08-06 | |
| Chemenu | CM120275-1g |
4,4-Difluoro-3-methylpiperidine Hydrochloride |
1434141-99-7 | 95% | 1g |
$727 | 2021-08-06 | |
| Chemenu | CM120275-500mg |
4,4-Difluoro-3-methylpiperidine Hydrochloride |
1434141-99-7 | 95%+ | 500mg |
$570 | 2022-09-02 | |
| Chemenu | CM120275-1g |
4,4-Difluoro-3-methylpiperidine Hydrochloride |
1434141-99-7 | 95%+ | 1g |
$*** | 2023-03-30 | |
| abcr | AB455621-500 mg |
4,4-Difluoro-3-methylpiperidine hydrochloride, 95%; . |
1434141-99-7 | 95% | 500MG |
€225.20 | 2022-03-01 | |
| abcr | AB455621-1 g |
4,4-Difluoro-3-methylpiperidine hydrochloride, 95%; . |
1434141-99-7 | 95% | 1g |
€590.00 | 2022-03-01 | |
| TRC | D562360-10mg |
4,4-Difluoro-3-methylpiperidine Hydrochloride |
1434141-99-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D562360-50mg |
4,4-Difluoro-3-methylpiperidine Hydrochloride |
1434141-99-7 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | D562360-100mg |
4,4-Difluoro-3-methylpiperidine Hydrochloride |
1434141-99-7 | 100mg |
$ 87.00 | 2023-04-14 | ||
| Chemenu | CM120275-100mg |
4,4-Difluoro-3-methylpiperidine Hydrochloride |
1434141-99-7 | 95%+ | 100mg |
$*** | 2023-03-30 |
4,4-Difluoro-3-Methylpiperidine Hydrochloride Suppliers
4,4-Difluoro-3-Methylpiperidine Hydrochloride Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 4,4-Difluoro-3-Methylpiperidine Hydrochloride
Introduction to 4,4-Difluoro-3-Methylpiperidine Hydrochloride (CAS No. 1434141-99-7)
4,4-Difluoro-3-Methylpiperidine Hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1434141-99-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of two fluorine atoms at the 4-position and a methyl group at the 3-position introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor in pharmaceutical applications where bioavailability and formulation stability are paramount. The structural features of 4,4-Difluoro-3-Methylpiperidine Hydrochloride make it a versatile building block for drug discovery programs, particularly in the development of central nervous system (CNS) therapeutics, anti-inflammatory agents, and potential antiviral compounds.
In recent years, there has been growing interest in fluorinated piperidine derivatives due to their enhanced metabolic stability and improved binding affinity to biological targets. The fluorine atoms in 4,4-Difluoro-3-Methylpiperidine Hydrochloride can modulate the electronic properties of the molecule, influencing its interactions with enzymes and receptors. This has led to its exploration as a key intermediate in the synthesis of novel pharmacophores that exhibit potent activity against neurological disorders such as Alzheimer's disease and Parkinson's disease.
One of the most compelling aspects of 4,4-Difluoro-3-Methylpiperidine Hydrochloride is its role in the development of small-molecule inhibitors targeting ion channels and neurotransmitter receptors. For instance, researchers have leveraged its structural framework to design compounds that modulate NMDA (N-methyl-D-aspartate) receptors, which are implicated in excitotoxicity and neurodegeneration. The introduction of fluorine atoms has been shown to improve the pharmacokinetic profile of these inhibitors, leading to increased oral bioavailability and reduced susceptibility to metabolic degradation.
The pharmaceutical industry has also explored 4,4-Difluoro-3-Methylpiperidine Hydrochloride as a precursor in the synthesis of antiviral agents. Fluorinated piperidines have demonstrated efficacy against a range of viral proteases and polymerases, making them attractive candidates for drug development. Recent studies have highlighted its utility in creating protease inhibitors for HIV and hepatitis C virus (HCV), where the fluorine atoms contribute to enhanced binding affinity and resistance to enzymatic degradation.
From a synthetic chemistry perspective, 4,4-Difluoro-3-Methylpiperidine Hydrochloride serves as a crucial intermediate in multi-step organic transformations. Its reactivity allows for further functionalization at various positions on the piperidine ring, enabling the construction of complex molecular architectures. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to incorporate additional fluorine or other heteroatom substituents into the molecule. These strategies enhance the diversity of derivatives that can be generated from this core structure.
The use of computational modeling has further accelerated the discovery process for derivatives of 4,4-Difluoro-3-Methylpiperidine Hydrochloride. Molecular docking studies combined with quantum mechanical calculations allow researchers to predict binding interactions with biological targets with high precision. This approach has been instrumental in optimizing lead compounds for drug development by identifying structural modifications that improve potency and selectivity.
In conclusion, 4,4-Difluoro-3-Methylpiperidine Hydrochloride (CAS No. 1434141-99-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural properties and broad applicability in drug discovery. Its role as an intermediate in synthesizing CNS therapeutics, anti-inflammatory agents, and antiviral compounds underscores its importance in modern medicinal research. As new synthetic techniques and computational tools continue to emerge, the potential applications for this compound are expected to expand further.
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